molecular formula C22H19F2N3O5 B3020126 Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-32-5

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B3020126
CAS No.: 899733-32-5
M. Wt: 443.407
InChI Key: ORDWCZKRHOFRQU-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyridazine derivatives characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, an oxo group at position 6, and a carboxylate ester at position 3. The 3,4-difluorophenylamino-2-oxoethoxy moiety at position 4 introduces electron-withdrawing fluorine atoms, which influence electronic distribution and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDWCZKRHOFRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with CAS number 899733-32-5, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N3O5C_{22}H_{19}F_{2}N_{3}O_{5}, with a molecular weight of 443.4 g/mol. The structure features a pyridazine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H19F2N3O5
Molecular Weight443.4 g/mol
CAS Number899733-32-5

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that compounds similar to this compound show promise in inhibiting tumor growth. A study demonstrated that derivatives of pyridazine compounds could induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation . This suggests a potential role in treating inflammatory diseases.

Study on Antitumor Activity

In a recent study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as Annexin V positivity and caspase activation.

Study on Inflammatory Response

Another study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Substituent : 4-ethoxyphenyl (electron-donating ethoxy group).
  • This compound shares the p-tolyl group, preserving steric bulk at position 1 .
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Substituents : 3,5-dimethylphenyl (electron-donating methyl groups) and 4-fluorophenyl.
  • Impact : Methyl groups enhance lipophilicity (higher LogP), while the 4-fluorophenyl group introduces moderate electron-withdrawing effects. The molecular weight (439.4 g/mol) is comparable to the target compound, but the fluorine at position 4 may influence solubility .
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Substituents : 3-fluoro-4-methylphenyl (mixed electronic effects) and phenyl.
  • Impact: The 3-fluoro-4-methyl group combines steric hindrance (methyl) with localized electron withdrawal (fluoro).
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Substituents : 3,4-dimethoxyphenyl (strong electron-donating) and o-tolyl.
  • Impact : Methoxy groups increase polarity and hydrogen-bonding capacity (10 H-bond acceptors), while o-tolyl introduces steric strain compared to p-tolyl. Molecular weight (467.5 g/mol) is higher due to methoxy groups .
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
  • Substituents : Trifluoromethyl groups at positions 4 and 3-(trifluoromethyl)phenyl.
  • Impact : Strong electron-withdrawing trifluoromethyl groups significantly increase lipophilicity (XLogP3 = 3.4) and metabolic stability. The molecular weight (380.24 g/mol) is lower due to fewer aromatic substituents .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP H-Bond Acceptors
Target Compound Not explicitly provided ~450 (estimated) 3,4-difluorophenyl, p-tolyl ~2.8* 9*
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-... C23H22N3O6 ~436 (estimated) 4-ethoxyphenyl, p-tolyl ~2.5 8
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-... C23H22FN3O5 439.4 3,5-dimethylphenyl, 4-fluorophenyl ~3.0 7
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-... C22H18FN3O5 ~423 (estimated) 3-fluoro-4-methylphenyl, phenyl ~2.7 7
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-... C24H25N3O7 467.5 3,4-dimethoxyphenyl, o-tolyl ~1.8 10
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-... C15H10F6N2O3 380.24 4-CF3, 3-CF3-phenyl 3.4 10

*Estimated based on analog data.

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